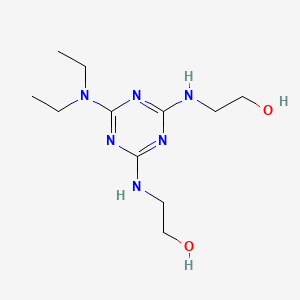
2,2'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is an organic compound that features a triazine ring substituted with diethylamino and diethanolamine groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves the reaction of cyanuric chloride with diethylamine and diethanolamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The process involves multiple steps, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, resins, and coatings
Wirkmechanismus
The mechanism of action of 2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The triazine ring and diethanolamine groups play a crucial role in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: Shares the diethanolamine group but lacks the triazine ring.
Triethanolamine: Contains three ethanolamine groups and is used in similar applications.
Diethylaminoethanol: Features a diethylamino group and is used as a precursor in organic synthesis
Uniqueness
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is unique due to its combination of a triazine ring with diethylamino and diethanolamine groups. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
31241-20-0 |
|---|---|
Molekularformel |
C11H22N6O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-[[4-(diethylamino)-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H22N6O2/c1-3-17(4-2)11-15-9(12-5-7-18)14-10(16-11)13-6-8-19/h18-19H,3-8H2,1-2H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
ZDLVCZFGMNZMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)NCCO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


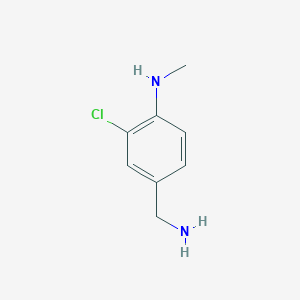
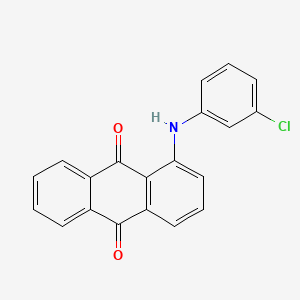
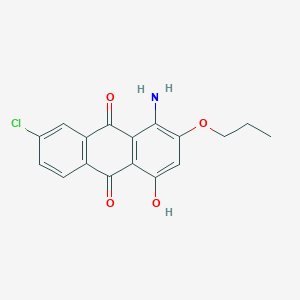
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
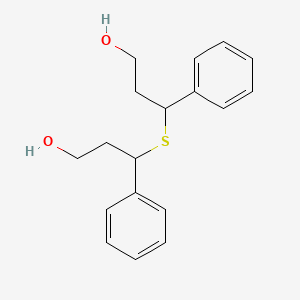
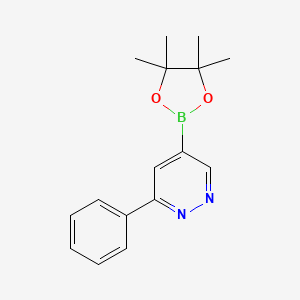
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
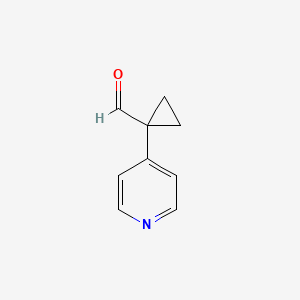
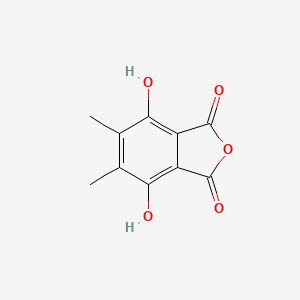
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
